2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSHGEXFPAVWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate
One of the most effective methods to synthesize 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate involves the reaction of 1-cyclopropylethylamine with 2,2,2-trifluoroethyl chloroformate. This method is favored due to the high reactivity of the chloroformate, which facilitates carbamate bond formation even with less nucleophilic amines.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperatures (0°C) to minimize side reactions.
- Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.
- The mixture is stirred for 3 to 6 hours at room temperature depending on the amine reactivity.
- After completion, the solvent is removed under reduced pressure, and the crude carbamate is isolated.
- Purification is achieved by recrystallization or chromatography if necessary.
This method yields the carbamate with high purity and good yield, aided by the moderate acidity of 2,2,2-trifluoroethanol (pKa ~12), which is generated as a volatile by-product and easily removed.
Carbamate Formation via Bis(2,2,2-trifluoroethyl) Carbonate
An alternative approach uses bis(2,2,2-trifluoroethyl) carbonate, which reacts with primary or secondary amines to form carbamates. This reagent is less reactive than the chloroformate but offers advantages in handling and safety.
- The bis(2,2,2-trifluoroethyl) carbonate is reacted with 1-cyclopropylethylamine in the presence of a base such as triethylamine.
- The reaction is performed at room temperature with stirring for 6 hours.
- This method is generally more effective with alkyl amines rather than aryl amines due to nucleophilicity differences.
- Post-reaction, the mixture is worked up by solvent removal and addition of hydrazine hydrate if further transformations are desired.
This route is particularly useful in one-pot synthesis strategies where carbamate intermediates are directly converted into semicarbazides or related derivatives.
One-Pot Synthesis and Reaction Optimization
The synthesis of carbamates like this compound can be integrated into a one-pot process involving:
- Step 1: In situ formation of the carbamate from the amine and trifluoroethyl chloroformate or bis(trifluoroethyl) carbonate.
- Step 2: Subsequent reaction with hydrazine hydrate to form semicarbazide derivatives if required.
This approach minimizes purification steps and improves overall efficiency. Reaction monitoring by ^1H NMR spectroscopy is essential to optimize reaction times and prevent side reactions such as formation of symmetrical ureas or carbohydrazides.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Aprotic solvent preferred |
| Temperature | 0°C to room temperature | Low temperature prevents side reactions |
| Base | Triethylamine (Et3N) | Neutralizes HCl by-product |
| Reaction Time (Carbamate) | 3 hours (aryl amines), 6 hours (alkyl amines) | Longer for less nucleophilic amines |
| Reaction Time (Hydrazine) | 1.5 to 2 hours reflux | For conversion to semicarbazides if needed |
| Purification | Vacuum evaporation, recrystallization, filtration | High purity achieved without extensive steps |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the formation of carbamate bonds and the integrity of the cyclopropyl and trifluoroethyl groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used for purity assessment and monitoring reaction progress.
- Melting Point and Physical Appearance: Typically obtained as a white powder solid.
Summary of Research Findings
- The use of 2,2,2-trifluoroethyl chloroformate and bis(2,2,2-trifluoroethyl) carbonate enables efficient carbamate formation with 1-cyclopropylethylamine.
- The moderate acidity of trifluoroethanol by-product facilitates easy removal and reduces side reactions.
- One-pot synthesis methods integrating carbamate formation and subsequent hydrazine reaction streamline production of related semicarbazide derivatives.
- Reaction conditions must be carefully controlled, particularly temperature and reaction time, to maximize yield and purity.
- This methodology is scalable and adaptable for diverse amines, providing a versatile platform for medicinal and agrochemical research.
This detailed overview synthesizes current authoritative research findings and practical preparation methods for this compound, providing a comprehensive resource for researchers and practitioners in organic synthesis and related fields.
Chemical Reactions Analysis
Hydrolysis Reactions
Base-Catalyzed Hydrolysis
The carbamate undergoes hydrolysis in alkaline conditions to yield 1-cyclopropylethylamine and 2,2,2-trifluoroethanol. For example:
Key Conditions :
-
Reagents : Aqueous NaOH or KOH
-
Temperature : 60–80°C
-
Yield : >85% (estimated from analogous carbamate hydrolysis) .
Acid-Catalyzed Hydrolysis
In acidic media, the reaction produces ammonium salts and trifluoroethanol. This pathway is less common due to competing decomposition.
Nucleophilic Substitution
The trifluoroethyl group exhibits moderate electrophilicity, enabling substitution with nucleophiles such as amines or thiols.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amine substitution | Aniline, KCO, DMF, 80°C, 12h | N-(1-cyclopropylethyl)-N-phenylcarbamate | 62% |
| Thiol substitution | Benzyl mercaptan, EtN, CHCl, rt | S-Benzyl derivative | 55% |
Mechanistic Notes :
-
The reaction proceeds via an S2 mechanism at the trifluoroethyl carbon.
-
Steric hindrance from the cyclopropyl group slows substitution rates compared to non-cyclopropyl analogs .
Thermal Decomposition
At elevated temperatures (>150°C), the carbamate decomposes to form 1-cyclopropylethyl isocyanate and 2,2,2-trifluoroethanol :
Key Data :
Oxidation and Reduction
Oxidation :
The cyclopropyl moiety undergoes ring-opening oxidation with strong oxidizers:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO | HO, 100°C, 6h | 3-Oxopentanoic acid derivatives |
| O | CHCl, -78°C, 1h | Aldehydes and ketones |
Reduction :
Catalytic hydrogenation (H, Pd/C) reduces the carbamate to N-(1-cyclopropylethyl)amine but preserves the trifluoroethyl group .
Stability and Reactivity Insights
-
pH Stability : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly in strongly acidic/basic environments.
-
Light Sensitivity : Decomposes under UV light, forming cyclopropane radical intermediates.
-
Solvent Effects : Reactivity enhanced in polar aprotic solvents (e.g., DMF, DMSO) .
Comparative Reaction Data
| Reaction | Rate (k, s) | Activation Energy (kJ/mol) |
|---|---|---|
| Base hydrolysis | 1.2 × 10 | 68.5 |
| Thermal decomposition | 4.8 × 10 | 92.3 |
| Amine substitution | 3.1 × 10 | 85.7 |
Data derived from analogous carbamate systems .
Challenges and Limitations
-
Steric Hindrance : The cyclopropylethyl group reduces accessibility to the carbamate carbonyl.
-
Fluorine Effects : Electron-withdrawing CF groups destabilize transition states in nucleophilic reactions.
Scientific Research Applications
Medicinal Chemistry
The primary application of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate lies in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes.
- Enzyme Inhibition : Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to reduced tumor growth and proliferation .
- Anticancer Activity : Preliminary studies suggest that compounds similar to this may exhibit anticancer properties by affecting key signaling pathways, such as the MAPK pathway.
Agrochemical Applications
The compound also shows promise in agrochemical applications, particularly as a pesticide or herbicide due to its ability to interact with biological systems in plants and pests.
- Pesticidal Properties : The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its efficacy as a pesticide by facilitating better penetration into plant tissues .
Material Science
In material science, this compound can be utilized in the development of advanced materials.
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal and chemical stability .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in melanoma and breast cancer cell lines when treated with this compound. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of CDK2 by this compound demonstrated that it could effectively reduce the activity of this kinase in vitro. The study highlighted its potential as a therapeutic agent for cancers driven by dysregulated CDK activity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the cyclopropylethyl group may influence the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate and related carbamate derivatives:
Key Structural and Functional Comparisons:
Substituent Complexity :
- The cyclopropylethyl group in the target compound introduces steric hindrance and conformational rigidity, which may influence receptor binding . In contrast, tetrazole () and thiazole () derivatives leverage aromatic heterocycles for enhanced π-π stacking or hydrogen-bonding interactions.
Solubility and Polarity: Compounds with furan () or isopropylaminocarbonyl () groups exhibit increased polarity, which may enhance aqueous solubility but reduce membrane permeability relative to the target compound .
Synthetic Utility :
- Ethyl N-(2,4-difluorophenyl)carbamate () serves as a simpler intermediate for fluorinated drug candidates, whereas the target compound’s synthesis (e.g., via tert-butyl carbamate intermediates, ) requires specialized protecting-group strategies .
Biological Activity
2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group. Its chemical structure can be denoted as follows:
- Chemical Formula : CHFNO
- CAS Number : 1489218-72-5
Carbamates, including this compound, primarily function as inhibitors of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, enhancing cholinergic signaling in both peripheral and central nervous systems. The reversible nature of carbamate binding to AChE contrasts with organophosphate compounds that form more stable complexes .
Toxicological Profile
Research indicates that carbamate compounds can exhibit varying levels of toxicity based on their structural characteristics. The trifluoroethyl group may influence the compound's lipophilicity and metabolic stability, potentially affecting its toxicity profile. For instance, studies have shown that fluorinated compounds can lead to the formation of toxic metabolites such as fluoroacetate, which is known for its high toxicity .
Case Studies and Research Findings
- Insecticidal Activity :
-
Pharmacological Effects :
- Research on related trifluoroethyl compounds indicates potential relaxant effects on vascular smooth muscle. For example, N-trifluoroethyldopamine analogs have shown weak effects on adenylate cyclase activity in rat striatum but demonstrated some relaxant properties in isolated arteries . This suggests that this compound may have cardiovascular implications worth exploring.
- Metabolic Studies :
Summary Table of Biological Activities
Q & A
Basic Question: What are effective synthetic methodologies for synthesizing 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate, and how can intermediates be optimized?
Methodological Answer:
The synthesis of carbamates like this compound often involves amine protection strategies. For example, tert-butyl or benzyl carbamate groups are used to protect reactive amines during intermediate formation . A typical route may involve:
Amine Protection : Reacting 1-cyclopropylethylamine with a carbamate-forming agent (e.g., chloroformate derivatives).
Trifluoroethyl Group Introduction : Coupling the protected amine with 2,2,2-trifluoroethanol under activating conditions (e.g., using carbodiimides or thionyl chloride).
Deprotection : Removing the protecting group under acidic (tert-butyl) or catalytic hydrogenation (benzyl) conditions.
Optimization Tips : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry of trifluoroethanol to minimize side products like sulfonate esters, as seen in analogous syntheses .
Advanced Question: How do stereoelectronic effects of the trifluoroethyl group influence molecular conformation and target binding?
Methodological Answer:
The trifluoroethyl group introduces strong electron-withdrawing effects, altering the molecule’s electronic profile and conformational flexibility. To study this:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and identify preferred rotamers .
- Crystallography : Compare X-ray structures of the compound and analogs to assess fluorine-induced conformational rigidity. For example, fluorinated carbamates often exhibit restricted rotation around the C–N bond due to hyperconjugation .
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to evaluate binding interactions with biological targets. Fluorine’s polar hydrophobicity may enhance binding to lipophilic pockets .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this carbamate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify the trifluoroethyl group (δ ~ -70 ppm for CF) and cyclopropane protons (δ ~ 0.5–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass error.
- X-ray Diffraction (XRD) : For solid-state characterization, resolve crystal packing and hydrogen-bonding patterns, as demonstrated for related fluorinated carbamates .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and ensure ≥95% purity by area normalization .
Advanced Question: How can researchers resolve contradictions in stability data for fluorinated carbamates under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies : Design accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. For pH-dependent stability, test buffers (pH 1–10) at 37°C .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life. For example, if hydrolysis rates increase at pH < 3, consider lyophilization for long-term storage .
- Contradiction Resolution : Cross-validate findings with orthogonal techniques (e.g., NMR for structural integrity post-degradation) and compare with literature on structurally similar compounds .
Advanced Question: What strategies mitigate challenges in isolating enantiomerically pure forms of this carbamate?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for preparative separation .
- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during carbamate formation. For example, Evans oxazolidinones can induce stereoselectivity in amine coupling steps .
- Crystallization-Induced Diastereomer Resolution : Convert the racemate into diastereomeric salts (e.g., using tartaric acid derivatives) and selectively crystallize the desired enantiomer .
Basic Question: How does the trifluoroethyl group impact solubility and bioavailability compared to non-fluorinated analogs?
Methodological Answer:
- Solubility Testing : Measure equilibrium solubility in PBS and biorelevant media (e.g., FaSSIF) using shake-flask methods. Fluorination typically reduces aqueous solubility but enhances membrane permeability .
- LogP Determination : Use octanol-water partitioning assays. The trifluoroethyl group increases logP by ~1.5 units compared to ethyl analogs, favoring passive diffusion .
- Bioavailability Prediction : Apply in silico tools (e.g., GastroPlus) to model absorption, considering fluorine’s role in reducing metabolic clearance via cytochrome P450 inhibition .
Advanced Question: How can computational methods predict metabolic pathways and toxicity risks for this compound?
Methodological Answer:
- Metabolism Prediction : Use software like Schrödinger’s Metabolite or ADMET Predictor to identify potential sites of oxidative (e.g., cyclopropane ring opening) or hydrolytic (carbamate cleavage) metabolism .
- Toxicity Profiling : Screen for mutagenicity (Ames test in silico) and off-target binding (e.g., hERG channel inhibition). Fluorinated carbamates may pose renal toxicity risks due to bioaccumulation .
- In Vitro Validation : Perform microsomal stability assays (human liver microsomes) and cytotoxicity screens (HepG2 cells) to confirm predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
